3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Synthetic methodology Process chemistry Heterocyclic chemistry

Agrochemical R&D programs targeting 3-trichloromethyl-1,2,4-thiadiazole scaffolds frequently encounter unreliable supply of this building block. Generic substitution with methyl- or phenyl-thiadiazoles fails to replicate the unique electron-withdrawing effects of the CCl₃ group, invalidating SAR data. This 5-amino intermediate resolves that bottleneck: • Patent-validated scaffold (US4337081, EP0100045B1) for etridiazole-class soil fungicides with confirmed field translatability • ~92% synthetic conversion to 5-chloro intermediate (CAS 5848-93-1) enabling rapid nucleophilic displacement library expansion • N-amidino derivatives demonstrate activity against chloroquine-resistant Plasmodium strains Supplied at ≥95% purity as a crystalline solid; ambient storage and global shipping.

Molecular Formula C3H2Cl3N3S
Molecular Weight 218.5 g/mol
CAS No. 7523-57-1
Cat. No. B1297699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine
CAS7523-57-1
Molecular FormulaC3H2Cl3N3S
Molecular Weight218.5 g/mol
Structural Identifiers
SMILESC1(=NSC(=N1)N)C(Cl)(Cl)Cl
InChIInChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9)
InChIKeyQYNMMVVOSGGXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine Profile


3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS 7523-57-1) is a heterocyclic building block featuring a 1,2,4-thiadiazole core substituted at the 3-position with a strongly electron-withdrawing trichloromethyl group and at the 5-position with a primary amine [1]. This C3-substituted-5-amino architecture establishes the compound as a versatile intermediate for constructing diverse thiadiazole derivatives with documented herbicidal, fungicidal, and antimicrobial activities, rather than a terminal bioactive agent itself [2]. Its physical form is a crystalline solid with a melting point of 192–194°C (with decomposition) . The compound is commercially available at research scale (typically 95–97% purity) from multiple specialty chemical suppliers .

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Heterocyclic building block. 1,2,4-Thiadiazole core with C3-trichloromethyl and C5-primary amine handles, suited for constructing diverse thiadiazole derivatives.
+
Synthetic intermediate workflow. Enables downstream access to 5-chloro, 5-alkoxy, 5-alkylamino, and 5-thioether series via standard diazotization and nucleophilic displacement.
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Agrochemical and antimicrobial derivative context. Scaffold is a documented precursor for patented herbicidal, fungicidal, and antimalarial compound classes.

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine Irreplaceability


Simple substitution of 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine with structurally related thiadiazoles fails due to the unique electronic and steric properties conferred by the C3-trichloromethyl group [1]. The electron-withdrawing –CCl₃ moiety substantially alters the reactivity of the 5-amino group in nucleophilic displacement and condensation reactions, differentiating it from methyl-, phenyl-, or unsubstituted 1,2,4-thiadiazol-5-amines [2]. In agrochemical contexts, this specific substitution pattern defines the herbicidal and fungicidal activity profile of downstream derivatives, as evidenced by the extensive patent literature documenting 3-trichloromethyl-5-substituted thiadiazoles as a distinct scaffold class (e.g., etridiazole, oxyacetamide herbicides) [3]. Furthermore, the compound serves as a critical synthetic precursor to 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole (CAS 5848-93-1), a key intermediate for accessing 5-alkoxy, 5-alkylamino, and 5-thioether derivatives [4]. Generic substitution would alter both the synthetic pathway feasibility and the biological efficacy profile of final products [5].

Target Compound
C3-Trichloromethyl-1,2,4-thiadiazol-5-amine. Strongly electron-withdrawing –CCl₃ group alters 5-amino reactivity and directs agrochemical bioactivity profiles.
Potential Substitute
3-Methyl-, 3-phenyl-, or unsubstituted 1,2,4-thiadiazol-5-amines. These exhibit different electronic character; may shift downstream reactivity and favor pharmaceutical over herbicidal/fungicidal profiles.
Target Compound
5-Amino handle provides broad derivatization. Single-intermediate access to N-acylamino, N-amidino, and 5-chloro displacement pathways.
Potential Substitute
5-Alkoxy or 5-alkylthio analogs (e.g., etridiazole). Lack nucleophilic amine; derivatization routes are limited and often require longer synthetic sequences.

Differentiation Evidence


Synthetic Yield Advantage

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine can be synthesized from 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole via ammonolysis with a reported yield of approximately 92% . This high-yielding single-step conversion represents a significant process advantage compared to alternative synthetic routes to C3-substituted 5-amino-1,2,4-thiadiazoles, which often require multi-step sequences or transition metal catalysis with variable yields ranging from 45% to 85% depending on substituent electronic character .

Synthetic Yield
Cross-study comparable
~92%
One-step ammonolysis of 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole. General routes to C3-substituted 5-amino-1,2,4-thiadiazoles report 45–85% yield range.
Supports process cost efficiency for scale-up.
Reported yield advantage may require batch-specific validation.
Synthetic methodology Process chemistry Heterocyclic chemistry

5-Amino Derivatization Versatility

The 5-amino group of 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine serves as a reactive handle for generating diverse 5-substituted derivatives including N-alkylamino, N-acylamino, and diazonium-derived products, whereas 5-alkoxy analogs like etridiazole (5-ethoxy) or 5-alkylthio analogs lack this nucleophilic amine functionality and require alternative, often lengthier synthetic routes for further derivatization [1]. Specifically, the primary amine can be converted to the 5-chloro intermediate (CAS 5848-93-1) via diazotization, then displaced with O-, N-, or S-nucleophiles to access a broad derivative space encompassing herbicidal amides, antimalarial amidines, and fungicidal thioethers [2][3].

Derivatization Versatility
Class-level inference
>3 distinct derivative classes
N-alkylamino, N-acylamino, N-amidino, and O-alkyl (via 5-chloro intermediate) accessible. 5-alkoxy analogs offer limited further derivatization.
Broader synthetic divergence from a single intermediate.
Data to verify across different nucleophile scopes.
Medicinal chemistry Agrochemical synthesis Library synthesis

Patented Agrochemical Scaffold

The 3-trichloromethyl-1,2,4-thiadiazole scaffold is extensively documented in the patent literature as a privileged core for herbicidal and fungicidal activity. Specifically, US4337081 and US4343945 disclose 5-amido-3-trihalomethyl-1,2,4-thiadiazoles with herbicidal efficacy against broadleaf and grassy weeds; EP0100045B1 claims 3-trichloromethyl-1,2,4-thiadiazol-5-yl-oxyacetamides with strong herbicidal activity [1][2]. Etridiazole (5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, CAS 2593-15-9) is commercialized as a soil fungicide for Phytophthora and Pythium control, validating the scaffold's field utility [3]. In contrast, 3-alkyl-, 3-aryl-, or unsubstituted 1,2,4-thiadiazol-5-amines exhibit distinctly different bioactivity profiles (e.g., BACE1 inhibition for Alzheimer's, antimalarial activity) rather than the herbicidal/fungicidal spectrum characteristic of 3-trihalomethyl analogs [4].

Patent Precedent
Class-level inference
5+ patent families, 1 commercialized product
Etridiazole (CAS 2593-15-9) validates field utility. Non-halogenated 3-substituted analogs document pharmaceutical, not agrochemical, endpoints.
May reduce IP clearance risk for derivative programs.
Patent landscape review; requires independent freedom-to-operate analysis.
Agrochemical discovery Herbicide development Fungicide development Patent landscaping

Predicted Antimicrobial Activity

In silico PASS (Prediction of Activity Spectra for Substances) analysis of structurally related 1,2,4-thiadiazole derivatives demonstrates predicted antibacterial activity with Pa (probability 'to be active') values ranging from 0.495 to 0.608 and predicted antifungal activity with Pa values ranging from 0.654 to 0.733 [1]. While these predictions derive from analogs rather than the target compound itself, the 3-trichloromethyl-1,2,4-thiadiazole core consistently yields Pa values >0.5 for both antibacterial and antifungal endpoints, suggesting broad-spectrum antimicrobial potential [2]. This in silico profile differentiates the scaffold from 1,3,4-thiadiazole isomers which exhibit different predicted activity spectra biased toward anti-inflammatory and anticancer endpoints [3].

Predicted Antimicrobial Activity
Supporting evidence
Antibacterial Pa 0.53–0.61, Antifungal Pa 0.65–0.73
In silico PASS prediction from 1,2,4-thiadiazole analog set. 1,3,4-Thiadiazole isomers show lower antibacterial Pa.
Supports antimicrobial screening prioritization.
In silico prediction; experimental confirmation required.
Computational chemistry Antimicrobial screening Drug discovery

Application Scenarios


Herbicide & Fungicide Lead Discovery

Procure 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine as a key intermediate for synthesizing 5-amido, 5-oxyacetamide, and 5-alkylamino derivatives with demonstrated herbicidal and fungicidal activity. The extensive patent precedent (US4337081, EP0100045B1) provides validated SAR for this scaffold class, reducing early-stage discovery risk [1]. Derivatives such as etridiazole (5-ethoxy analog) have achieved commercial registration as soil fungicides, confirming field translatability of the 3-trichloromethyl-1,2,4-thiadiazole core [2].

Antimalarial & Antimicrobial Agent Synthesis

Use the 5-amino handle to synthesize N-amidino derivatives (e.g., N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide) with reported activity against chloroquine-resistant Plasmodium strains [3]. The in silico predicted antimicrobial activity (Pa values: antibacterial 0.53–0.61, antifungal 0.65–0.73) supports prioritization of this scaffold for antimicrobial screening campaigns [4].

Process Optimization & High-Yield Synthesis

Leverage the ~92% synthetic yield from 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole to establish cost-efficient production of the 5-amino intermediate for scale-up campaigns . The primary amine enables subsequent diazotization to the versatile 5-chloro intermediate (CAS 5848-93-1), which can be displaced with diverse nucleophiles to access a broad derivative library with minimal step count [5].

Ruminant Feed Efficiency Studies

3-Trichloromethyl-5-substituted-1,2,4-thiadiazoles are disclosed in US4543357 as agents for increasing rumen fermentation efficiency in cattle, sheep, and goats, thereby improving feed utilization and growth rate [6]. The 5-amino compound serves as a precursor for synthesizing the 5-substituted analogs described in this patent, enabling investigation of structure-activity relationships for animal nutrition applications.

Application
Selection Property
Validation Focus
Herbicide & Fungicide Lead Discovery
3-Trichloromethyl-1,2,4-thiadiazole scaffold precedent
Derivative herbicidal and fungicidal activity screening
Antimalarial & Antimicrobial Agent Synthesis
5-Amino derivatization handle
In vitro antimicrobial and antimalarial assay confirmation
Process Optimization & High-Yield Synthesis
Reported ~92% ammonolysis yield
Batch reproducibility and scale-up validation
Ruminant Feed Efficiency Studies
5-Substituted analog synthesis precursor
Rumen fermentation efficiency model-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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